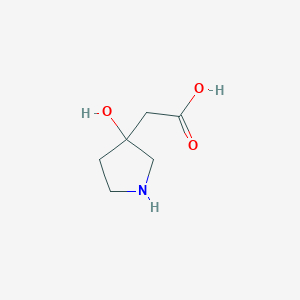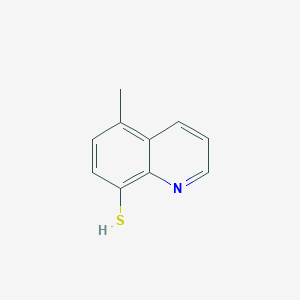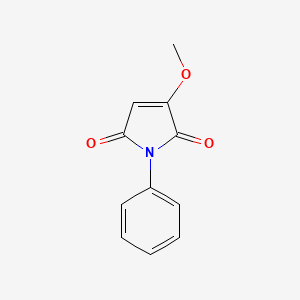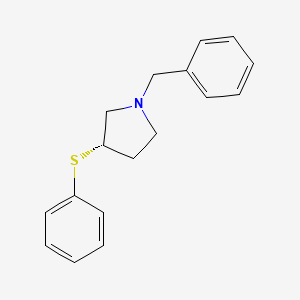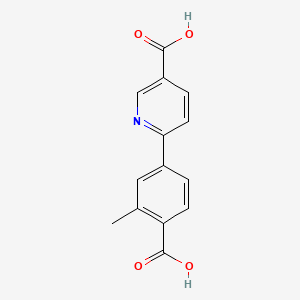
6-(4-Carboxy-3-methylphenyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Carboxy-3-methylphenyl)nicotinic acid is an organic compound with the molecular formula C14H11NO4 It is a derivative of nicotinic acid, featuring a carboxyl group and a methyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Carboxy-3-methylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzoic acid with nicotinic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound efficiently and consistently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methyl group may be converted to a carboxyl group.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Conversion to 6-(4-Carboxy-3-carboxyphenyl)nicotinic acid.
Reduction: Formation of 6-(4-Carboxy-3-methylphenyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-(4-Carboxy-3-methylphenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(4-Carboxy-3-methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activities, binding to receptors, or altering gene expression. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Nicotinic Acid: A precursor and structurally related compound with similar biological activities.
3-Methylbenzoic Acid: Shares the methyl group on the phenyl ring but lacks the nicotinic acid moiety.
4-Carboxyphenylacetic Acid: Contains a carboxyl group on the phenyl ring but differs in the overall structure.
Uniqueness: 6-(4-Carboxy-3-methylphenyl)nicotinic acid is unique due to its combined structural features of nicotinic acid and 3-methylbenzoic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C14H11NO4 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
6-(4-carboxy-3-methylphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11NO4/c1-8-6-9(2-4-11(8)14(18)19)12-5-3-10(7-15-12)13(16)17/h2-7H,1H3,(H,16,17)(H,18,19) |
Clave InChI |
KUJGZBAYDROOMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NC=C(C=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


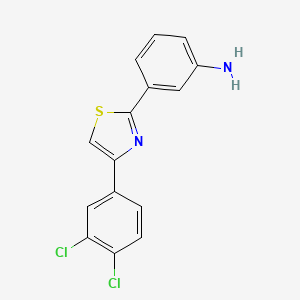

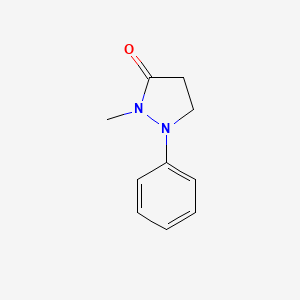
![tert-Butyl (1S,4S,7R)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B11768731.png)
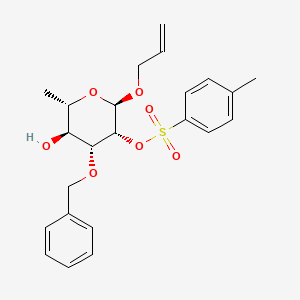
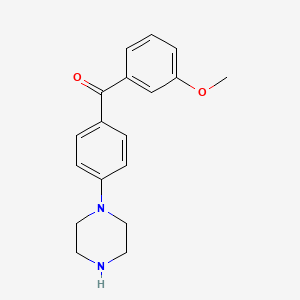
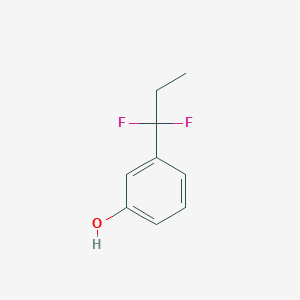

![6-Methoxypyrido[3,4-d]pyrimidine-2,4-diol](/img/structure/B11768763.png)
